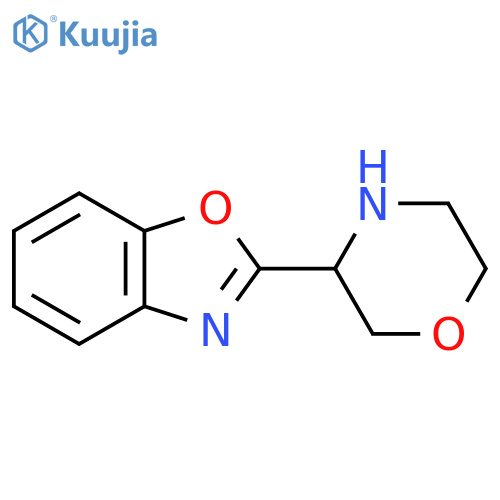

Cas no 1510140-37-0 (2-(morpholin-3-yl)-1,3-benzoxazole)

2-(morpholin-3-yl)-1,3-benzoxazole 化学的及び物理的性質

名前と識別子

-

- 2-(Morpholin-3-yl)benzo[d]oxazole

- 1510140-37-0

- EN300-951395

- AKOS014884554

- CS-0267516

- 2-(morpholin-3-yl)-1,3-benzoxazole

- Benzoxazole, 2-(3-morpholinyl)-

-

- MDL: MFCD21250816

- インチ: 1S/C11H12N2O2/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9/h1-4,9,12H,5-7H2

- InChIKey: XPMSPZZKWFWKPT-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C2=NC3C=CC=CC=3O2)C1

計算された属性

- せいみつぶんしりょう: 204.089877630g/mol

- どういたいしつりょう: 204.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 47.3Ų

じっけんとくせい

- 密度みつど: 1.216±0.06 g/cm3(Predicted)

- ふってん: 350.3±37.0 °C(Predicted)

- 酸性度係数(pKa): 7.21±0.40(Predicted)

2-(morpholin-3-yl)-1,3-benzoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-951395-2.5g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 95.0% | 2.5g |

$2660.0 | 2025-02-21 | |

| Enamine | EN300-951395-1.0g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 95.0% | 1.0g |

$1357.0 | 2025-02-21 | |

| Enamine | EN300-951395-5g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 5g |

$3935.0 | 2023-09-01 | ||

| Enamine | EN300-951395-10g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 10g |

$5837.0 | 2023-09-01 | ||

| Enamine | EN300-951395-10.0g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 95.0% | 10.0g |

$5837.0 | 2025-02-21 | |

| Enamine | EN300-951395-0.1g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 95.0% | 0.1g |

$1195.0 | 2025-02-21 | |

| Enamine | EN300-951395-1g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 1g |

$1357.0 | 2023-09-01 | ||

| Enamine | EN300-951395-5.0g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 95.0% | 5.0g |

$3935.0 | 2025-02-21 | |

| Enamine | EN300-951395-0.05g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 95.0% | 0.05g |

$1140.0 | 2025-02-21 | |

| Enamine | EN300-951395-0.25g |

2-(morpholin-3-yl)-1,3-benzoxazole |

1510140-37-0 | 95.0% | 0.25g |

$1249.0 | 2025-02-21 |

2-(morpholin-3-yl)-1,3-benzoxazole 関連文献

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

2-(morpholin-3-yl)-1,3-benzoxazoleに関する追加情報

Introduction to 2-(morpholin-3-yl)-1,3-benzoxazole (CAS No. 1510140-37-0)

2-(morpholin-3-yl)-1,3-benzoxazole, with the CAS number 1510140-37-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 2-(morpholin-3-yl)-1,3-benzoxazole makes it an intriguing candidate for various pharmacological studies.

The molecular formula of 2-(morpholin-3-yl)-1,3-benzoxazole is C12H14N2O2, and its molecular weight is approximately 226.25 g/mol. The compound features a benzoxazole core linked to a morpholine ring, which imparts specific chemical and biological properties. The morpholine ring is a six-membered heterocycle containing an oxygen atom and a nitrogen atom, providing the molecule with both hydrophilic and hydrophobic characteristics. This dual nature enhances the compound's solubility and bioavailability, making it suitable for various biological assays.

In recent years, extensive research has been conducted on the biological activities of 2-(morpholin-3-yl)-1,3-benzoxazole. One of the most notable areas of investigation is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular processes such as cell growth, proliferation, and apoptosis. The ability to modulate kinase activity makes 2-(morpholin-3-yl)-1,3-benzoxazole a promising lead compound for the development of targeted therapies in oncology.

Beyond its enzymatic inhibition properties, 2-(morpholin-3-yl)-1,3-benzoxazole has also been explored for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has demonstrated that this compound can effectively reduce inflammatory markers in both in vitro and in vivo models. This anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines and chemokines, making it a potential candidate for treating inflammatory disorders such as arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-(morpholin-3-yl)-1,3-benzoxazole have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral therapeutic agent. Additionally, the compound shows low toxicity in animal models, further supporting its safety profile for clinical development.

In the context of drug discovery and development, 2-(morpholin-3-yl)-1,3-benzoxazole has been used as a starting point for structure-activity relationship (SAR) studies. By modifying the substituents on the benzoxazole and morpholine rings, researchers have identified several analogs with enhanced potency and selectivity. These derivatives have shown improved pharmacological properties and are currently being evaluated in preclinical studies for their therapeutic potential.

The clinical relevance of 2-(morpholin-3-yl)-1,3-benzoxazole extends beyond its direct therapeutic applications. It serves as a valuable tool for understanding the molecular mechanisms underlying various diseases. For example, by studying the interactions between this compound and its target proteins, researchers can gain insights into the signaling pathways involved in disease progression. This knowledge can inform the design of more effective drugs and therapeutic strategies.

In conclusion, 2-(morpholin-3-yl)-1,3-benzoxazole (CAS No. 1510140-37-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features confer it with diverse biological activities, including enzymatic inhibition and anti-inflammatory effects. Ongoing research continues to uncover new applications for this compound, highlighting its importance as a lead molecule in drug discovery efforts.

1510140-37-0 (2-(morpholin-3-yl)-1,3-benzoxazole) 関連製品

- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)

- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)

- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)

- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)

- 2248310-66-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate)

- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)

- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 133519-04-7(Chiralyst Ru802)

- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)